5-Phenyl-3H-furan-2-one

Overview

Description

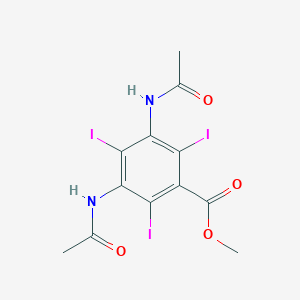

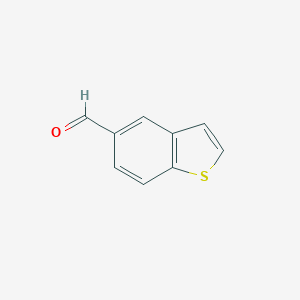

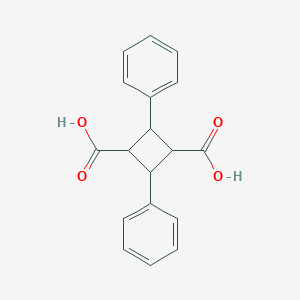

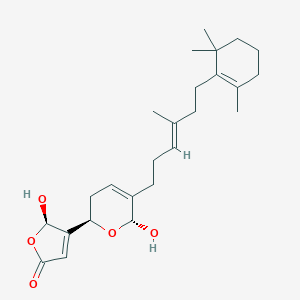

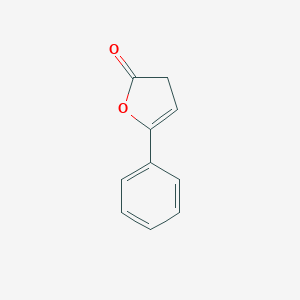

5-Phenyl-3H-furan-2-one, also known as 5-Phenyl-2(3H)-furanone, is a chemical compound with the molecular formula C10H8O2 . It has an average mass of 160.169 Da and a monoisotopic mass of 160.052429 Da .

Synthesis Analysis

The synthesis of 5-Phenyl-3H-furan-2-one involves reactions with pyrazole-3(5)-diazonium salts . These reactions followed by intramolecular heterocyclization furnish 6-(4-halophenyl)-7-alkyl-2-phenylfuro . Another method uses 5-(4-chlorophenyl)furan-2(3H)-one, triethyl orthoformate, and heterocyclic amines with different ring sizes and heteroatoms under refluxing in absolute isopropyl alcohol .Molecular Structure Analysis

The molecular structure of 5-Phenyl-3H-furan-2-one consists of a furanone ring attached to a phenyl group . The furanone ring is a five-membered lactone ring, and the phenyl group is a six-membered aromatic ring .Chemical Reactions Analysis

5-Phenyl-3H-furan-2-one can undergo reactions with pyrazole-3(5)-diazonium salts . These reactions followed by intramolecular heterocyclization furnish 6-(4-halophenyl)-7-alkyl-2-phenylfuro .Scientific Research Applications

Thermodynamic Properties

Research on similar compounds, such as 5(nitrophenyl) furan-2-carbaldehyde isomers, has focused on determining their thermodynamic properties. This includes studying the temperature dependence of saturated vapor pressure and calculating standard enthalpies, entropies, and Gibbs energies of sublimation and evaporation. These studies contribute to optimizing the synthesis, purification, and application of these compounds (Dibrivnyi et al., 2015).

Bromination Reactions

Bromination of compounds like 5-alkyl(aryl)-3H-furan-2-ones has been studied, highlighting chemical reactions that occur at the ethylene bond to form monobromo derivatives. These studies provide insights into the chemical behavior of such compounds (Egorova & Sedavkina, 2002).

Synthesis of Pyrimidine Derivatives

Research on 3-Arylmethylidenefuran-2(3H)-ones, closely related to 5-Phenyl-3H-furan-2-one, demonstrates their use as building blocks in synthesizing heterocyclic compounds. These compounds have applications in developing molecules with pyridine and pyridazine fragments, which are significant in creating biologically active compounds (Aniskova et al., 2017).

Development of Antifungal Drugs

Studies have shown the potential of 3-Phenyl-5-acyloxymethyl-2H,5H-furan-2-ones, a group related to 5-Phenyl-3H-furan-2-one, in developing antifungal drugs. These compounds have shown higher antifungal effects compared to standard drugs and may lead to substances with better pharmacological profiles (Pour et al., 2001).

Cytotoxic Evaluation in Cancer Research

Halogenated furanone derivatives have been evaluated for their cytotoxic potency against human cancer cell lines. Studies show that certain bromofuran-2(5H)-ones exhibit significant antiproliferative activities, indicating potential applications in cancer research (Castro-Torres et al., 2020).

QSAR Studies for Antifungal Agents

Quantitative structure-activity relationship (QSAR) studies on derivatives of 3-phenyl-5-acyloxymethyl-2H,5H-furan-2-ones have been conducted to identify properties responsible for their antifungal activity. These studies are crucial for designing new molecules with enhanced antifungal properties (Vasanthanathan et al., 2006).

Safety And Hazards

properties

IUPAC Name |

5-phenyl-3H-furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYIZIBZHMNOMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(OC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60300775 | |

| Record name | 5-Phenyl-3H-furan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenyl-3H-furan-2-one | |

CAS RN |

1955-39-1 | |

| Record name | NSC138930 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Phenyl-3H-furan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.